molecular formula C18H14N4O3 B11947102 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide

Cat. No.: B11947102
M. Wt: 334.3 g/mol
InChI Key: OBVKQCJRLGOBKW-YBFXNURJSA-N
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Description

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents (such as acetonitrile), and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include quinazolinone derivatives, hydrazine derivatives, and substituted quinoline compounds. These products are often characterized using spectroscopic and chromatographic techniques to confirm their structures and purities .

Mechanism of Action

The primary mechanism of action of 2-Oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)-N-phenylacetamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

N'-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C18H14N4O3/c23-16-13(10-12-6-4-5-9-15(12)21-16)11-19-22-18(25)17(24)20-14-7-2-1-3-8-14/h1-11H,(H,20,24)(H,21,23)(H,22,25)/b19-11+

InChI Key

OBVKQCJRLGOBKW-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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